N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide
Description
N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Properties
IUPAC Name |
N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-22(20,21)17-8-4-9-18-10-7-13(11-18)19-12-16-14-5-2-3-6-15(14)19/h12-13,17H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYLRVIUDBFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCC(C1)N2C=NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.
Scientific Research Applications
N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole and pyrrolidine rings.
Industry: It could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.
Uniqueness
N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide is unique due to its combination of the benzimidazole and pyrrolidine rings with a methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
